molecular formula C4H2F2INOS B13633436 3-(Difluoromethoxy)-4-iodo-1,2-thiazole

3-(Difluoromethoxy)-4-iodo-1,2-thiazole

Cat. No.: B13633436
M. Wt: 277.03 g/mol
InChI Key: ZJBOJSYJKJKRTI-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-4-iodo-1,2-thiazole is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of difluoromethoxy and iodine substituents on the thiazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)-4-iodo-1,2-thiazole typically involves the introduction of the difluoromethoxy group and the iodine atom onto the thiazole ring. One common method involves the reaction of a thiazole precursor with difluoromethylating agents and iodine sources under controlled conditions. For example, the difluoromethoxy group can be introduced using difluoromethyl ethers, while the iodine atom can be added through iodination reactions using iodine or iodine-containing reagents .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-4-iodo-1,2-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., iodine, bromine), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

3-(Difluoromethoxy)-4-iodo-1,2-thiazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-4-iodo-1,2-thiazole involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and binding affinity to target proteins, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethoxy)-4-iodo-1,2-thiazole is unique due to the combination of the thiazole ring, difluoromethoxy group, and iodine atom. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for diverse applications in research and industry .

Properties

Molecular Formula

C4H2F2INOS

Molecular Weight

277.03 g/mol

IUPAC Name

3-(difluoromethoxy)-4-iodo-1,2-thiazole

InChI

InChI=1S/C4H2F2INOS/c5-4(6)9-3-2(7)1-10-8-3/h1,4H

InChI Key

ZJBOJSYJKJKRTI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NS1)OC(F)F)I

Origin of Product

United States

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